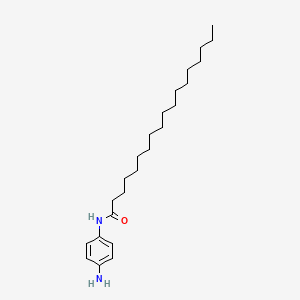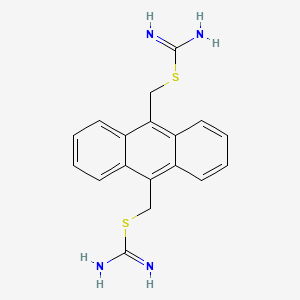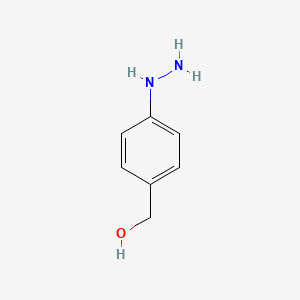
((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-((4-nitrobenzyl)thio)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-S-((4-Nitrophenyl)methyl)-6-thio-5’-inosinic acid is a complex organic compound that features a nitrophenyl group attached to a thioinosinic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-S-((4-Nitrophenyl)methyl)-6-thio-5’-inosinic acid typically involves multiple steps:
Formation of the Thioinosinic Acid Backbone: This step involves the synthesis of the thioinosinic acid core, which can be achieved through the reaction of inosine with thiol-containing reagents under controlled conditions.
Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced through a nucleophilic substitution reaction, where a nitrophenyl halide reacts with the thioinosinic acid backbone in the presence of a base.
Industrial Production Methods
Industrial production of 6-S-((4-Nitrophenyl)methyl)-6-thio-5’-inosinic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often employed to facilitate nucleophilic substitution.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Applications De Recherche Scientifique
6-S-((4-Nitrophenyl)methyl)-6-thio-5’-inosinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 6-S-((4-Nitrophenyl)methyl)-6-thio-5’-inosinic acid involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The thio group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-S-((4-Nitrophenyl)methyl)-6-thio-5’-adenylic acid
- 6-S-((4-Nitrophenyl)methyl)-6-thio-5’-guanylic acid
- 6-S-((4-Nitrophenyl)methyl)-6-thio-5’-cytidylic acid
Uniqueness
6-S-((4-Nitrophenyl)methyl)-6-thio-5’-inosinic acid is unique due to its specific combination of a nitrophenyl group and a thioinosinic acid backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
65199-10-2 |
|---|---|
Formule moléculaire |
C17H18N5O9PS |
Poids moléculaire |
499.4 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C17H18N5O9PS/c23-13-11(5-30-32(27,28)29)31-17(14(13)24)21-8-20-12-15(21)18-7-19-16(12)33-6-9-1-3-10(4-2-9)22(25)26/h1-4,7-8,11,13-14,17,23-24H,5-6H2,(H2,27,28,29)/t11-,13-,14-,17-/m1/s1 |
Clé InChI |
RMYYPCIAJWYVHZ-LSCFUAHRSA-N |
SMILES |
C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)COP(=O)(O)O)O)O)[N+](=O)[O-] |
SMILES isomérique |
C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)COP(=O)(O)O)O)O)[N+](=O)[O-] |
Synonymes |
NBMPR-P nitrobenzylthioinosine 5'-monophosphate nitrobenzylthioinosine 5'-monophosphate, monoammonium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Bromo-8-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undec-8-en-3-one](/img/structure/B1220579.png)





